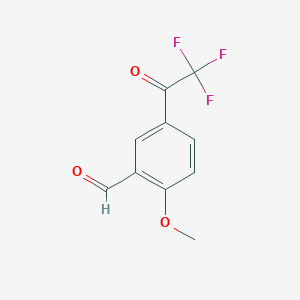

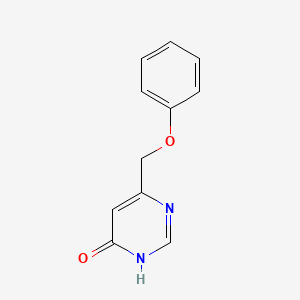

5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Vue d'ensemble

Description

The compound is a derivative of 2,2,2-Trifluoroacetamide . Trifluoroacetamide is used in the synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .

Synthesis Analysis

The synthesis of related compounds often involves the use of 2,2,2-Trifluoroethyl trifluoroacetate . This compound has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .Molecular Structure Analysis

The molecular structure of related compounds like 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis

The Beckmann rearrangement is a reaction discovered in the mid-1880’s by the chemist Ernst Otto Beckmann. The reaction converts oximes into their corresponding amides .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,2,2-Trifluoroethyl trifluoroacetate include a vapor pressure of 3.34 psi at 20 °C, a refractive index n20/D of 1.277, a boiling point of 55 °C, and a density of 1.464 g/mL at 25 °C .Applications De Recherche Scientifique

Linker in Solid Phase Organic Synthesis

5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde has been explored for use as a linker in solid-phase organic synthesis. The electron-rich benzaldehyde derivatives, including this compound, have been investigated for their ability to facilitate the synthesis of various organic compounds. The process involves reductive amination and subsequent derivatization, leading to high yields and purity of the final products (Swayze, 1997).

Synthesis of Pyrrole Derivatives

This compound has been utilized in the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes. The process involves trifluoroacetylation of pyrrole-2-carbaldehyde acetals using trifluoroacetic anhydride, followed by hydrolysis. This synthesis is significant in the preparation of various pyrrole derivatives, which have broad applications in medicinal and organic chemistry (Petrova et al., 2014).

Facile Synthesis Method Development

Research has also been conducted to simplify the synthesis methods of similar compounds, like 3-fluoro-4-methoxybenzaldehyde. These developments aim to improve the efficiency of the synthesis process, reduce industrial production damage, and lower costs, which is beneficial for large-scale production and application in various fields (Wang Bao-jie, 2006).

Potential Precursors for DNA Intercalators

Compounds similar to this compound have been researched for their potential as precursors to DNA intercalators. This research could have significant implications in the development of new therapeutic agents, particularly in the field of cancer treatment (Tsoungas & Searcey, 2001).

Chemical Ecology of Astigmatid Mites

Research has been conducted on the synthesis of compounds like 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites functioning as alarm and sex pheromones. The synthesis of such compounds is crucial for the development of practical applications of these pheromones (Noguchi et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-5-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-8-3-2-6(4-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDMDTRQLTTWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)